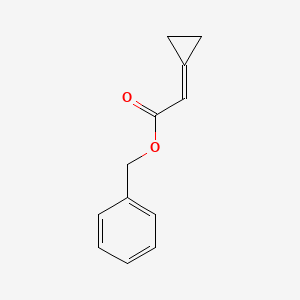

Benzyl 2-cyclopropylideneacetate

Description

Contextualizing Cyclopropylideneacetates as Advanced Building Blocks

Cyclopropylideneacetates belong to a class of compounds known as donor-acceptor cyclopropanes. These molecules are highly valued as multifunctional building blocks in organic synthesis. The presence of both an electron-donating cyclopropyl (B3062369) group and an electron-accepting ester group on adjacent carbons creates a polarized system, rendering them susceptible to a variety of chemical transformations. This electronic arrangement activates the molecule for reactions that might not proceed with less functionalized cyclopropanes.

The utility of these building blocks lies in their ability to participate in a range of reactions to form more complex structures. For instance, they are known to undergo Michael additions with various nucleophiles and participate in cycloaddition reactions, such as Diels-Alder and hetero-Diels-Alder reactions. uni-goettingen.de These transformations allow for the stereoselective introduction of functional groups and the formation of new ring systems, which are key steps in the synthesis of natural products and other biologically active compounds. The controlled ring-opening of the strained cyclopropane (B1198618) moiety can also be exploited to generate linear, functionalized intermediates that are otherwise difficult to access.

Structural Features and Inherent Reactivity of Benzyl (B1604629) 2-cyclopropylideneacetate

The chemical behavior of Benzyl 2-cyclopropylideneacetate is a direct consequence of its distinct structural components. The molecule consists of a cyclopropylidene group, which is a three-membered ring with an exocyclic double bond, attached to an acetate (B1210297) group that is esterified with a benzyl alcohol.

Key Structural Features:

Cyclopropylidene Moiety: The three-membered ring is inherently strained. This ring strain is a major driving force for its reactivity, particularly in ring-opening reactions. The exocyclic double bond is part of a conjugated system with the ester's carbonyl group.

Ester Functional Group: The electron-withdrawing nature of the acetate group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles in conjugate addition reactions. masterorganicchemistry.comlibretexts.org

Benzyl Group: The benzyl group primarily serves as a protecting group for the carboxylic acid. It is relatively stable under various reaction conditions but can be removed selectively, often through hydrogenolysis, to reveal the carboxylic acid for further functionalization.

This combination of features makes this compound a versatile reagent. Its reactivity is characterized by several key transformations:

Cycloaddition Reactions: It can act as a dienophile in [4+2] cycloadditions and participate in [2+2] cycloadditions, providing access to spirocyclic systems and complex polycyclic scaffolds. youtube.com

Michael Additions: As a Michael acceptor, it readily reacts with a wide range of soft nucleophiles, including amines, thiols, and stabilized carbanions, at the β-position of the double bond. masterorganicchemistry.comlibretexts.org

Ring-Opening Reactions: Under specific conditions, such as with certain nucleophiles or under acidic treatment, the strained cyclopropane ring can open, leading to the formation of linear, functionalized chains. vulcanchem.com

Historical Development and Significance of Cyclopropylideneacetate Chemistry

The study of cyclopropane derivatives has a long history, dating back to the first synthesis by August Freund in 1881. masterorganicchemistry.comlibretexts.org However, the specific and strategic use of highly functionalized cyclopropanes, such as cyclopropylideneacetates, is a more modern development in synthetic organic chemistry. cas.cn

A significant advancement in this area was the development of reproducible and scalable syntheses for these compounds. Research, particularly by Armin de Meijere and his group, has been pivotal in establishing cyclopropylideneacetates as readily accessible and versatile building blocks. A 2004 publication detailed an efficient preparation of cyclopropylideneacetates, including the benzyl ester, from simple starting materials. youtube.com The key step in this synthesis involves the dehydromesylation of a 2-(1'-mesyloxycyclopropyl)acetic acid precursor. youtube.com This work made this compound and its analogues more widely available to the synthetic community, paving the way for further exploration of their reactivity.

The significance of this class of compounds lies in their ability to act as precursors to a wide array of other molecules. Their development has provided chemists with powerful tools for creating molecular complexity from simple, acyclic precursors, contributing significantly to the fields of total synthesis, medicinal chemistry, and materials science.

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 139132-06-2 |

| Molecular Formula | C₁₂H₁₂O₂ |

| Molecular Weight | 188.22 g/mol |

| IUPAC Name | This compound |

| SMILES | C1CC1=CC(=O)OCC2=CC=CC=C2 |

| InChIKey | KWOWKUGUOQTFPP-UHFFFAOYSA-N |

Table 2: Examples of Reactions with Cyclopropylideneacetates

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Michael Addition | Cyclopropylideneacetate, N/S/O/C-Nucleophiles | Variously functionalized cyclopropane derivatives | uni-goettingen.de |

| Diels-Alder | Cyclopropylideneacetate, Cyclopentadiene | Spirocyclic cyclopropane derivative | uni-goettingen.de |

| Hetero-Diels-Alder | Cyclopropylideneacetate, Furan | Functionalized cyclopropane derivative | uni-goettingen.de |

Mentioned Compounds

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(1'-mesyloxycyclopropyl)acetic acid |

| Benzyl alcohol |

| Cyclopentadiene |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-cyclopropylideneacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-12(8-10-6-7-10)14-9-11-4-2-1-3-5-11/h1-5,8H,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOWKUGUOQTFPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=CC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Pathways of Cyclopropylideneacetates

Nucleophilic Addition Reactions

The electron-withdrawing benzyl (B1604629) ester group polarizes the exocyclic double bond of Benzyl 2-cyclopropylideneacetate, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This electronic activation is central to its participation in nucleophilic addition reactions.

While Grignard reagents typically add directly to the carbonyl carbon of α,β-unsaturated esters (a 1,2-addition), their reaction with 2-halocyclopropylideneacetates proceeds via a conjugate (Michael or 1,4-) addition pathway. Research on the closely related methyl 2-chloro-2-cyclopropylideneacetate demonstrates that Grignard reagents, such as isopropylmagnesium chloride, smoothly undergo Michael addition. nih.gov This reaction generates a magnesium enolate intermediate, which is a key precursor for subsequent functionalization. The conjugate addition is favored due to the specific electronics and sterics of the cyclopropylidene system.

The general mechanism involves the attack of the Grignard reagent on the β-carbon of the cyclopropylideneacetate, leading to the formation of a carbon-carbon bond and a magnesium enolate. This intermediate is stable enough to be trapped by various electrophiles, leading to a range of functionalized cyclopropane (B1198618) derivatives.

The magnesium enolate intermediate generated from the Michael addition of a Grignard reagent to a 2-halocyclopropylideneacetate can be trapped in situ with an aldehyde, leading to a highly diastereoselective sequential Michael-aldol reaction. nih.gov This domino reaction sequence allows for the rapid construction of complex, polyfunctionalized cyclopropane derivatives with excellent stereocontrol.

In a typical procedure, the reaction of methyl 2-chloro-2-cyclopropylideneacetate with a Grignard reagent at low temperatures, followed by the addition of an aldehyde, yields the corresponding aldol (B89426) adducts. The diastereoselectivity of the aldol step is often very high, favoring one of the four possible diastereomers. This stereocontrol is attributed to the formation of a rigid, chelated transition state involving the magnesium enolate and the aldehyde.

The table below summarizes the results of sequential Michael-aldol reactions between methyl 2-chloro-2-cyclopropylideneacetate, various Grignard reagents, and aldehydes, showcasing the high yields and diastereoselectivity achieved. nih.gov

| Grignard Reagent (R-MgX) | Aldehyde (R'-CHO) | Product Yield (%) | Diastereomeric Ratio (d.r.) |

| i-PrMgCl | Ph-CHO | 85 | >98:2 |

| i-PrMgCl | (E)-PhCH=CHCHO | 75 | >98:2 |

| i-PrMgCl | i-Pr-CHO | 80 | >98:2 |

| PhMgCl | Ph-CHO | 70 | 95:5 |

This table presents data for methyl 2-chloro-2-cyclopropylideneacetate as a close analog to demonstrate the reaction's characteristics.

The Michael addition of Grignard reagents to 2-chloro-2-cyclopropylideneacetates directly affords functionalized chlorohydrins after quenching the intermediate enolate. The resulting structure contains a chlorine atom and a hydroxyl group (after the aldol addition and workup) on the cyclopropane ring, which are valuable synthetic handles for further transformations.

Furthermore, the magnesium enolate intermediate can undergo intramolecular cyclization to form α,β-epoxyesters, also known as glycidic esters. This transformation involves the displacement of the adjacent chloride by the enolate oxygen. This intramolecular SN2 reaction leads to the formation of a strained but synthetically useful oxaspiropentane system, which is a cyclopropyl (B3062369) glycidic ester. The stereoselectivity of this epoxidation is often high, influenced by the existing stereocenters established during the initial Michael addition. Vanadium-catalyzed epoxidation has also been shown to be a highly diastereoselective method for related alkenyl cyclopropyl carbinol systems, highlighting a potential pathway for controlled epoxidation. researchgate.netnih.govresearchgate.net

This compound is a classic example of an electron-acceptor-activated alkene, often referred to as a Michael acceptor. nih.gov The ester carbonyl group acts as an electron-withdrawing group, which delocalizes the π-electrons of the double bond, creating a partial positive charge on the β-carbon atom. This polarization activates the alkene for conjugate addition by a wide range of soft nucleophiles, including enolates, amines, and thiolates. sci-rad.com The inherent strain of the cyclopropylidene ring further influences its reactivity in these addition reactions. researchgate.net This electrophilic character is fundamental to most of the reactivity patterns discussed, including Michael additions and certain cycloadditions.

Michael Additions with Organometallic Reagents (e.g., Grignard Reagents)

Pericyclic and Cycloaddition Reactions

The strained double bond of cyclopropylideneacetates makes them excellent partners in pericyclic reactions, particularly cycloadditions, allowing for the rapid construction of complex spirocyclic systems.

This compound and its derivatives readily participate in [3+2] cycloaddition reactions with various three-atom components (TACs). nih.gov A notable example is the 1,3-dipolar cycloaddition with nitrones. researchgate.net These reactions are typically highly regioselective, yielding spirocyclic isoxazolidines. The electron-withdrawing ester group directs the regioselectivity of the addition. researchgate.net

The reaction is believed to proceed through a concerted or stepwise mechanism involving the interaction of the nitrone (as the 1,3-dipole) with the cyclopropylideneacetate (as the dipolarophile). Theoretical studies on similar systems suggest that these reactions often follow a one-step, kinetically controlled mechanism. nih.govresearchgate.net The high temperatures often required for these transformations indicate a significant activation barrier. sci-rad.com

The table below shows representative yields for [3+2] cycloaddition reactions of related cyclopropylidene systems with azomethine ylides, which are isoelectronic with nitrones, demonstrating the utility of this approach for synthesizing spiro-pyrrolidines.

| Alkylidene Cycloalkane | 1,3-Dipole Source | Product | Yield (%) |

| Ethyl cyclopentylideneacetate | N-benzyl azomethine ylide | 2-Benzyl-1-ethoxycarbonyl-azaspiro[4.4]nonane | 95 |

| Ethyl indan-1-ylideneacetate | N-benzyl azomethine ylide | 2-Benzyl-1-ethoxycarbonyl-azaspiro[4.4]indane | 92 |

| Ethyl fluoren-9-ylideneacetate | N-benzyl azomethine ylide | 2-Benzyl-1-ethoxycarbonyl-azaspiro[4.4]fluorene | 98 |

This table illustrates the high efficiency of [3+2] cycloadditions for constructing spirocyclic systems from related activated alkenes.

[3+2] Cycloadditions

1,3-Dipolar Cycloaddition with Nitrones

The reaction of this compound with nitrones is a classic example of a 1,3-dipolar cycloaddition, a powerful method for constructing five-membered heterocyclic rings. In this specific transformation, the nitrone acts as a 1,3-dipole, and the electron-deficient alkene of the cyclopropylideneacetate serves as the dipolarophile. wikipedia.org This reaction is a concerted, pericyclic process that leads to the formation of a new carbon-carbon bond and a new carbon-oxygen bond simultaneously. wikipedia.org

Formation of Spirocyclopropane-Annelated Isoxazolidines

The 1,3-dipolar cycloaddition between this compound and various nitrones results in the formation of spirocyclopropane-annelated isoxazolidines. These are complex molecular architectures where the cyclopropane ring is fused to the newly formed isoxazolidine (B1194047) ring at the 5-position. The unique strain and electronic properties of the cyclopropylidene group in the starting material play a crucial role in the reactivity and outcome of this cycloaddition. acs.orgvulcanchem.com

Computational studies, specifically Density Functional Theory (DFT) calculations, have been employed to understand the mechanism and regioselectivity of this reaction. acs.orgacs.org These studies have shown that the electrostatic interactions between the nitrone and the alkylidenecyclopropane are a determining factor in the reaction's regioselectivity. acs.org The presence of the electron-withdrawing ester group in this compound significantly influences the polarization of the double bond, which in turn directs the orientation of the approaching nitrone. acs.orgacs.org

Regioselectivity and Stereoselectivity in Nitrone Cycloadditions

The regioselectivity of the 1,3-dipolar cycloaddition between nitrones and alkenes is primarily governed by frontier molecular orbital (FMO) interactions. wikipedia.org In the case of this compound, which is an electron-poor alkene due to the attached ester group, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the nitrone and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. wikipedia.org This interaction favors the formation of the 4-substituted isoxazolidine regioisomer. wikipedia.org However, experimental and computational studies on similar systems with an ester group have shown that the reaction can lead exclusively to isoxazolidines where the spirocyclopropane unit is at the 5-position. acs.orgacs.org This outcome is attributed to the strong electron-withdrawing nature of the ester group, which reverses the typical regiochemical preference. acs.orgacs.org

Stereoselectivity is another critical aspect of these cycloadditions. The reaction is stereospecific with respect to the alkene, meaning the geometry of the double bond is retained in the product. wikipedia.org However, when using C-substituted nitrones, the diastereoselectivity can be low. wikipedia.org The development of chiral Lewis acids has been explored to induce enantioselectivity in such reactions. For instance, bis-titanium chiral Lewis acids have been successfully used in asymmetric 1,3-dipolar cycloadditions of nitrones with α,β-unsaturated aldehydes, achieving excellent stereoselectivity. nih.gov

Other [3+2] Cycloaddition Variants

While the reaction with nitrones is a prominent example, this compound can potentially participate in other [3+2] cycloaddition reactions with different three-atom components (TACs). sci-rad.com These reactions provide access to a diverse range of five-membered heterocyclic systems. sci-rad.commdpi.com For instance, reactions with nitrile N-oxides can yield Δ²-isoxazolines, which are known for their biological activities. mdpi.com The regioselectivity in these reactions is also dictated by the electronic properties of the reactants. mdpi.com

Higher-Order Cycloadditions

Beyond [3+2] cycloadditions, the unique reactivity of cyclopropylideneacetates extends to higher-order cycloaddition reactions, which are powerful tools for constructing larger ring systems.

Nickel-Catalyzed Intermolecular [3+2+2] Cocyclization with Alkynes

A notable example of higher-order cycloaddition is the nickel-catalyzed intermolecular [3+2+2] cocyclization of ethyl cyclopropylideneacetate with various alkynes. nih.gov This reaction demonstrates the ability of the cyclopropylideneacetate to act as a three-carbon component in a formal cycloaddition process.

The nickel-catalyzed [3+2+2] cocyclization of ethyl cyclopropylideneacetate and alkynes proceeds efficiently in the presence of a Ni(cod)₂-PPh₃ catalytic system. nih.gov This reaction leads to the selective synthesis of cycloheptadiene derivatives. nih.gov The unique reactivity of the cyclopropylideneacetate is essential for the success of this transformation. nih.gov The regioselectivity of the cycloheptadiene formation has been studied, and the reaction mechanism has been discussed in the literature. nih.gov

Diels-Alder Reactions of Cyclopropylideneacetates as Dienophiles

In the context of the Diels-Alder reaction, this compound can function as a dienophile due to the electron-withdrawing nature of the ester group, which activates the double bond. chemistrysteps.commasterorganicchemistry.comlibretexts.org The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and is characterized by its concerted mechanism and high stereospecificity. masterorganicchemistry.comlibretexts.org

The reactivity of a dienophile in a Diels-Alder reaction is significantly enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The ester group in this compound serves this purpose, making the alkene component electron-poor and thus a good target for the electron-rich diene. libretexts.org The reaction proceeds by the interaction of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. chemistrysteps.com Electron-withdrawing groups on the dienophile lower the energy of its LUMO, facilitating this interaction and accelerating the reaction rate. chemistrysteps.commasterorganicchemistry.com

The stereochemistry of the dienophile is retained in the product of a Diels-Alder reaction. libretexts.orglibretexts.org This means that if a cis-dienophile is used, a cis-substituted cyclohexene (B86901) ring will be formed, and a trans-dienophile will result in a trans-substituted product. libretexts.org When cyclic dienes are employed, bicyclic products are formed, and the concepts of endo and exo isomerism become important. chemistrysteps.commasterorganicchemistry.com

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Key Reaction Characteristics | Product Type |

| Conjugated Diene | This compound | [4+2] cycloaddition, concerted mechanism, high stereospecificity. masterorganicchemistry.comlibretexts.org | Six-membered ring (cyclohexene derivative) |

| Cyclic Diene (e.g., Cyclopentadiene) | This compound | Formation of a bicyclic system, potential for endo/exo isomerism. chemistrysteps.commasterorganicchemistry.com | Bridged bicyclic adduct |

Rearrangement Reactions

This compound and its derivatives can undergo a variety of rearrangement reactions, driven by the release of ring strain from the cyclopropylidene moiety or by the influence of catalysts.

Cascade Ring Enlargement from Cyclopropyl to Cyclobutyl Systems

A notable rearrangement of cyclopropylideneacetate derivatives involves a cascade ring enlargement from a cyclopropyl to a cyclobutyl system. This transformation has been observed in isoxazolidines formed from the cycloaddition of 2-chloro-2-cyclopropylideneacetates with pyrroline (B1223166) N-oxide. rsc.org The presence of a chlorine atom on the carbon alpha to the spirocyclopropane ring is crucial as it facilitates the ring enlargement. rsc.org This cascade rearrangement ultimately leads to the formation of indolizinone derivatives in good yields, providing a novel synthetic route to the indolizine (B1195054) skeleton. rsc.org

Fragmentative Rearrangements of Spiro-Fused Heterocycles

Spiro-fused heterocycles derived from cyclopropylideneacetates can undergo fragmentative rearrangements. An example of such a process is the organocatalytic cascade reaction of 2-ethylidene 1,3-indandiones and isatylidene-malononitriles. nih.gov This sequence involves a vinylogous Michael addition, aldol cyclization, 1,2-addition of an alkoxide to a nitrile, and a subsequent chemistrysteps.comrsc.org-O-to-N rearrangement to generate unique spiro-bridged heterocyclic compounds. nih.gov This complex cascade highlights the potential for intricate molecular reorganizations originating from reactions involving activated methylene (B1212753) compounds and suitable electrophiles.

Thermal and Acid-Catalyzed Rearrangements

Cyclopropylidene systems are known to undergo thermal and acid-catalyzed rearrangements. For instance, theoretical studies on the thermal rearrangements of 2-vinylcyclopropylidene have shown pathways leading to 1,3-cyclopentadiene and vinylallene. nih.gov These rearrangements are influenced by the conformation of the starting material, with different pathways and activation energies predicted for the s-cis and s-trans conformers. nih.gov While this specific example does not involve an acetate (B1210297) group, the principles of ring-opening and rearrangement of the cyclopropylidene core are applicable. The benzyl group in this compound is generally stable but can be cleaved under certain conditions, such as hydrogenolysis or strong acidic or basic conditions, which could precede or follow rearrangement of the cyclopropylidene moiety. stackexchange.com

Metal-Catalyzed Transformations

The strained C-C bonds and the π-system of the double bond in this compound provide multiple sites for coordination and activation by transition metal catalysts. This activation unlocks a diverse range of reaction pathways, leading to the formation of complex carbocyclic and heterocyclic scaffolds.

Nickel(0) Catalysis in Dimerization Processes

The dimerization of cyclopropylideneacetates in the presence of nickel(0) catalysts is a well-studied transformation that can lead to a variety of cyclic or linear products. While much of the detailed research has been conducted on ethyl cyclopropylideneacetate, the reactivity of this compound is expected to follow similar mechanistic pathways, with potential variations arising from the steric and electronic influence of the benzyl group.

The product distribution in these dimerization reactions is highly dependent on the nature of the ligands coordinated to the nickel(0) center and the reaction conditions. The reaction typically proceeds through the formation of nickelacycle intermediates.

Mechanistic Pathways:

Two primary mechanistic pathways are proposed for the nickel(0)-catalyzed dimerization of cyclopropylideneacetates:

Pathway A: [3+2] Cyclodimerization: This pathway involves the initial formation of a nickelacyclobutane intermediate through the oxidative addition of the nickel(0) catalyst to the proximal C-C bond of the cyclopropane ring. This is followed by the insertion of a second molecule of the cyclopropylideneacetate into the nickelacycle, leading to a nickelacyclohexane intermediate. Reductive elimination from this intermediate furnishes cyclopentane (B165970) derivatives.

Pathway B: Linear Dimerization and [4+2] Cyclodimerization: An alternative pathway involves the formation of a nickelacyclopentane intermediate. This can then undergo a cyclopropenyl-butenyl rearrangement to form a nickelacyclohexane, which upon reductive elimination yields cyclohexane (B81311) derivatives. Linear dimers can also be formed from these intermediates.

The choice between these pathways and the ultimate product selectivity is governed by the steric and electronic properties of the phosphine (B1218219) ligands on the nickel catalyst.

Influence of Ligands on Product Selectivity:

The following table, based on studies with ethyl cyclopropylideneacetate, illustrates the profound effect of ligand choice on the outcome of the dimerization reaction. It is anticipated that this compound would exhibit a similar trend.

| Catalyst System | Ligand | Major Product(s) | Proposed Intermediate |

| Ni(cod)₂ / PPh₃ | Triphenylphosphine (B44618) | Cyclopentane derivatives | Nickelacyclobutane |

| Ni(cod)₂ | None | Cyclohexane derivatives | Nickelacyclopentane |

| Ni(cod)₂ / P(o-tol)₃ | Tri(o-tolyl)phosphine | Cyclohexane derivatives | Nickelacyclopentane |

Data extrapolated from studies on ethyl cyclopropylideneacetate.

It is hypothesized that bulkier ligands favor the formation of the nickelacyclopentane intermediate, leading to six-membered rings, while less sterically demanding ligands like triphenylphosphine allow for the formation of the nickelacyclobutane intermediate, resulting in five-membered ring products.

Other Transition Metal-Mediated Reactivity

Beyond nickel, other transition metals, including rhodium, gold, and palladium, are known to catalyze a rich variety of transformations involving strained ring systems like cyclopropylideneacetates. These reactions often proceed through the formation of metal-carbene or metallacycle intermediates, unlocking diverse synthetic pathways.

Rhodium-Catalyzed Reactions:

Cationic rhodium(I) complexes have been shown to catalyze the [2+2+2] cycloaddition of 1,6-enynes with cyclopropylideneacetamides, a class of compounds structurally related to this compound. beilstein-journals.org This reaction proceeds with high enantioselectivity when chiral phosphine ligands are employed, yielding spirocyclohexenes while preserving the cyclopropane ring. beilstein-journals.org It is plausible that this compound could participate in similar cycloaddition reactions, offering a route to complex polycyclic systems. The proposed mechanism involves the formation of a rhodacyclopentene intermediate, followed by insertion of the cyclopropylideneacetate and subsequent reductive elimination.

Gold-Catalyzed Reactions:

Gold catalysts, particularly gold(I) complexes, are known to act as powerful carbophilic Lewis acids, capable of activating the π-system of cyclopropenes and related compounds. rsc.org The reaction of cyclopropenyl esters with gold catalysts can lead to ring-opening and subsequent rearrangements or cycloadditions. rsc.org For instance, gold-catalyzed reactions of cyclopropenyl esters can afford furanones and indenes. rsc.org Given the structural similarities, this compound is a potential substrate for gold-catalyzed transformations, which could proceed via the formation of a cyclopropyl gold carbene-like intermediate. This highly reactive species could then undergo a variety of subsequent reactions, including intramolecular cyclizations or intermolecular additions.

Palladium-Catalyzed Reactions:

Palladium catalysts are workhorses in cross-coupling chemistry, and their reactivity with strained ring systems is an active area of research. While specific examples with this compound are not extensively documented, palladium-catalyzed reactions of related vinylcyclopropanes and methylenecyclopropanes suggest potential reaction pathways. These include ring-opening cross-coupling reactions where the strained ring acts as a three-carbon synthon. Furthermore, palladium-catalyzed cycloaddition reactions, such as the [5+2] rollover annulation of 1-benzylpyrazoles with alkynes, demonstrate the utility of palladium in constructing complex heterocyclic systems. nih.gov The unique reactivity of this compound could potentially be harnessed in similar palladium-catalyzed annulation strategies.

Mechanistic Investigations and Stereochemical Control

Elucidation of Reaction Mechanisms

Mechanistic Studies of Nickel-Catalyzed Dimerization and Cocyclization

Nickel-catalyzed reactions are powerful tools for carbon-carbon bond formation. purdue.edu While specific studies on the nickel-catalyzed dimerization of Benzyl (B1604629) 2-cyclopropylideneacetate are not extensively detailed in the provided literature, the general mechanisms for alkene dimerization and cocyclization offer significant insight. Two primary mechanisms are often considered for nickel-catalyzed alkene dimerization: the coordination-insertion mechanism and the metallacycle mechanism. purdue.edu

In a plausible metallacycle pathway, two molecules of the cyclopropylideneacetate would first coordinate to a low-valent nickel(0) center. This would be followed by oxidative coupling to form a five-membered nickelacyclopentane intermediate. Subsequent β-hydride elimination and reductive elimination steps would then yield the dimerized product and regenerate the active nickel catalyst.

For cocyclization reactions, such as a [2+2+2] cycloaddition with alkynes, a common mechanism involves the initial formation of a nickelacyclopentadiene intermediate from two alkyne units. nih.gov The cyclopropylideneacetate could then insert into a Ni-C bond of this intermediate, leading to a seven-membered nickelacycle, which upon reductive elimination would yield the final carbocyclic product. nih.gov Computational studies on related nickel-catalyzed annulations have highlighted the importance of oxidative addition of a strained ring to an enone-ligated nickel complex, followed by insertion to form a tethered allyl–Ni(II) intermediate, which then undergoes reductive elimination to provide the product. rsc.org

Understanding Rearrangement Pathways

The strained nature of the cyclopropylidene moiety makes its derivatives susceptible to various rearrangement reactions, often leading to the formation of novel molecular scaffolds. A notable example is the stereospecific α-ketol rearrangement observed in bicyclic adducts derived from cycloaddition reactions of related activated alkenes. arabjchem.org For instance, when bicyclo[2.2.1]heptane systems derived from Diels-Alder reactions are treated with reagents like m-chloroperoxybenzoic acid (mCPBA), they can undergo a ring expansion cascade. arabjchem.org This process is believed to proceed through an epoxy intermediate and is stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the rearranged product. arabjchem.org Such rearrangement pathways highlight the potential for complex transformations of adducts derived from Benzyl 2-cyclopropylideneacetate.

Stereoselectivity and Diastereoselectivity in Cyclopropylideneacetate Chemistry

Achieving control over the spatial arrangement of atoms is a central goal in modern organic synthesis. Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com

Factors Governing Diastereocontrol in Michael-Aldol Reactions

Sequential Michael-Aldol reactions are powerful methods for constructing highly functionalized molecules with multiple stereocenters. Research on analogs like Methyl 2-chloro-2-cyclopropylideneacetate has demonstrated that these substrates can undergo highly diastereoselective one-pot Michael-Aldol reactions. researchgate.net

In these sequences, a nucleophile, such as a Grignard reagent, first performs a Michael addition to the activated alkene. researchgate.net The resulting metal enolate is then trapped in situ by an aldehyde. researchgate.net The diastereoselectivity of the subsequent aldol (B89426) reaction is a critical aspect. Studies have shown that the reaction between magnesium enolates of cyclopropylideneacetates and aromatic aldehydes consistently yields the (2S,3R)-diastereomers, also known as anti-aldols, with high purity. researchgate.net

Mechanistic investigations into similar domino reactions suggest that the diastereoselectivity is governed by Curtin-Hammett kinetics, where the selectivity is determined by the relative rates of the irreversible aldol cyclization from rapidly equilibrating intermediates. nih.gov

Table 1: Diastereoselective Michael-Aldol Reactions of Methyl 2-chloro-2-cyclopropylideneacetate researchgate.net

| Grignard Reagent | Aldehyde | Yield (%) | Diastereomeric Ratio |

| i-PrMgCl | Benzaldehyde | 92% | >98:2 (anti:syn) |

| i-PrMgCl | 4-Chlorobenzaldehyde | 85% | >98:2 (anti:syn) |

| i-PrMgCl | 4-Methoxybenzaldehyde | 88% | >98:2 (anti:syn) |

| EtMgCl | Benzaldehyde | 75% | >98:2 (anti:syn) |

Control of Regio- and Stereoselectivity in Cycloadditions

Cycloaddition reactions, such as the Diels-Alder or [3+2] cycloadditions, are fundamental for constructing cyclic systems. The control of both regioselectivity (where substituents bond) and stereoselectivity (the 3D orientation) is paramount.

In Diels-Alder reactions involving activated alkenes, Lewis acid catalysts can dramatically influence stereoselectivity, favoring either the endo or exo adduct. arabjchem.org For instance, with certain captodative alkenes, TiCl₄ catalysis can lead almost exclusively to the endo product, while ZnI₂ can yield the exo product as the sole isomer. arabjchem.org

The outcome of these reactions can be explained using Molecular Electron Density Theory (MEDT), which analyzes the nucleophilic and electrophilic character of the reactants. mdpi.comnih.gov The global electron density transfer at the transition state helps predict the polar nature of the reaction and can explain the observed regio- and stereoselectivity. nih.gov For [3+2] cycloadditions, the reaction often proceeds through stereoisomeric pathways, and the formation of the most thermodynamically stable cycloadduct is typically favored. mdpi.comnih.gov

Influence of Catalyst Structure and Ligand Design on Selectivity

The structure of the catalyst, including the metal center and the surrounding ligands, plays a decisive role in determining the selectivity of a reaction. In nickel-catalyzed processes, the electronic and steric properties of the ligands are critical. For example, in ethylene oligomerization, the specific structure of triazine-based supports for nickel catalysts affects both catalytic activity and product selectivity. mdpi.com

The electronic nature of ligands, such as their π-acceptor character, can influence the stability of intermediates and transition states, thereby controlling the reaction outcome. nih.gov Furthermore, the choice of a chiral ligand or organocatalyst is fundamental to achieving enantioselectivity. Different chiral scaffolds, such as those derived from amino acids versus thiourea derivatives, can lead to the formation of opposite enantiomers of the product by creating distinct chiral environments around the reacting substrates. mdpi.com This highlights that subtle changes in the catalyst's structure can have a profound impact on the stereochemical course of a reaction.

Computational and Theoretical Approaches to Mechanistic Elucidation

In the study of "this compound" and its reactivity, computational and theoretical chemistry serve as powerful tools for elucidating complex reaction mechanisms and understanding the origins of stereochemical control. These in silico methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies on Reaction Coordinates

Density Functional Theory (DFT) has become a central method for investigating the reaction mechanisms of complex organic molecules like this compound. nih.govacs.org DFT calculations allow for the exploration of potential energy surfaces, which map the energy of a system as a function of the positions of its atoms. By identifying the lowest energy pathways on these surfaces, chemists can predict the most likely course of a reaction.

A key application of DFT in this context is the characterization of stationary points along the reaction coordinate, including reactants, products, intermediates, and, most importantly, transition states. escholarship.org For instance, in cycloaddition reactions involving compounds structurally similar to this compound, DFT has been employed to model the transition state structures and calculate their corresponding activation energies. escholarship.org This information is crucial for predicting the feasibility and rate of a given reaction pathway.

The choice of functional and basis set in DFT calculations is critical for obtaining accurate results. Various combinations are often tested to ensure the reliability of the computed energies and geometries. nih.gov For example, studies on related cycloaddition reactions have utilized different functionals to accurately predict reaction barriers and product stabilities. nih.govmdpi.com

Interactive Table 1 provides a hypothetical overview of DFT-calculated activation energies for different reaction pathways of a generic cyclopropylideneacetate, illustrating how computational data can be presented to compare competing mechanisms.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Path A: [2+2] Cycloaddition | Formation of a four-membered ring | 35.2 |

| Path B: [3+2] Cycloaddition | Formation of a five-membered ring | 28.5 |

| Path C: Ene Reaction | Formation of an acyclic product | 31.8 |

Analysis of Electrostatic Interactions and Electronic Effects in Regioselectivity (e.g., "Cyclopropylidene Effect")

The regioselectivity of reactions involving this compound is heavily influenced by electrostatic interactions and subtle electronic effects. A notable example of such an electronic influence is the "Cyclopropylidene Effect." nih.govacs.orgacs.org This effect pertains to the unique electronic properties of the cyclopropylidene group and its impact on the reactivity and selectivity of adjacent functional groups.

Computational studies on analogous systems, such as the 1,3-dipolar cycloaddition of nitrones to alkylidene cyclopropanes, have provided a detailed rationalization of the Cyclopropylidene Effect. nih.govacs.orgnih.govacs.org These studies, employing DFT calculations, have shown that electrostatic interactions play a central role in determining the regioselectivity of such reactions. nih.govacs.orgnih.govacs.org The electronic nature of the substituents on the cyclopropylidene ring can polarize the double bond, thereby directing the approach of a reactant to a specific site. nih.govacs.orgnih.gov

The analysis of electrostatic potential (ESP) maps and atomic charges, derived from DFT calculations, is a powerful tool for visualizing and quantifying these electronic effects. nih.gov For example, the distribution of charge on the atoms of the cyclopropylideneacetate moiety can indicate the most likely sites for nucleophilic or electrophilic attack.

The "Cyclopropylidene Effect" can be understood through the polarization of the exocyclic double bond, which is influenced by the strained three-membered ring. This polarization can either enhance or diminish the electron density at the alpha and beta carbons of the acetate (B1210297) group, thereby controlling the regiochemical outcome of addition reactions. The interplay between the electron-donating or electron-withdrawing nature of the benzyl group and the intrinsic electronic properties of the cyclopropylidene ring is a key area of investigation in understanding the reactivity of this compound.

Interactive Table 2 presents hypothetical calculated atomic charges on the key atoms of a cyclopropylideneacetate, illustrating how electronic effects can be quantified to predict regioselectivity.

| Atom | Atomic Charge (a.u.) | Implication for Regioselectivity |

|---|---|---|

| Cα (alpha-carbon) | -0.25 | Favored site for electrophilic attack |

| Cβ (beta-carbon of cyclopropylidene) | +0.15 | Favored site for nucleophilic attack |

| O (carbonyl oxygen) | -0.45 | Site for coordination with Lewis acids |

Advanced Synthetic Applications in Complex Molecular Architectures

Construction of Functionalized Cyclopropane (B1198618) Derivatives

The reactivity of benzyl (B1604629) 2-cyclopropylideneacetate is dominated by the electrophilic nature of its exocyclic double bond, which is activated by the electron-withdrawing benzyl ester group. This inherent reactivity makes it an excellent substrate for various addition reactions, allowing for the introduction of new functionalities while retaining the core cyclopropane motif.

The primary mode of functionalization involves conjugate addition (Michael addition) to the α,β-unsaturated ester. A wide range of nucleophiles, including amines, thiols, and carbanions, can be added to the β-position of the double bond. This reaction is a cornerstone for creating more elaborate cyclopropane-containing structures, serving as the initial step in multi-step sequences designed to build complex molecular targets. For instance, the addition of a nitrogen nucleophile is a key strategy for the synthesis of cyclopropyl-containing amino acids, as will be discussed in section 5.4.1.

Synthesis of Spirocyclopropane-Annelated Carbo- and Heterocyclic Systems

The exocyclic double bond of benzyl 2-cyclopropylideneacetate is an ideal participant in cycloaddition reactions, providing a direct route to spirocyclic systems where the cyclopropane ring is fused to a newly formed ring.

Formation of Spiro[cyclopropane-1,5′-isoxazolidine]s

One of the most well-documented and efficient applications of this compound is its reaction with nitrones in [3+2] cycloadditions to form spiro[cyclopropane-1,5′-isoxazolidine]s. acs.orgrsc.orgwikipedia.org This type of 1,3-dipolar cycloaddition is a powerful tool for heterocyclic synthesis. rsc.org

The regioselectivity of the cycloaddition is controlled by the electronic properties of the starting materials. acs.orgwikipedia.org In the case of this compound, the electron-withdrawing nature of the ester group dictates the reaction's outcome. Computational and experimental studies have shown that this leads to the exclusive formation of the 5-spiro-substituted isoxazolidine (B1194047) regioisomer. acs.orgacs.org This high degree of control is synthetically valuable, as the resulting isoxazolidines are versatile intermediates for further transformations, including the synthesis of β-lactams and various aminoalcohols. acs.org

The reaction proceeds by heating the cyclopropylideneacetate with a suitable nitrone, such as N-benzylnitrone, in an appropriate solvent.

Table 1: Synthesis of Spiro[cyclopropane-1,5′-isoxazolidine]s via [3+2] Cycloaddition

| Entry | Nitrone | Product | Conditions | Ref. |

|---|---|---|---|---|

| 1 | N-Benzylnitrone | Benzyl 2'-benzylspiro[cyclopropane-1,5'-isoxazolidine]-4'-carboxylate | Toluene, 80-110°C | acs.orgresearchgate.net |

| 2 | C-Phenyl-N-methylnitrone | Benzyl 2'-methyl-3'-phenylspiro[cyclopropane-1,5'-isoxazolidine]-4'-carboxylate | Xylene, reflux | acs.orgresearchgate.net |

| 3 | C,N-Diphenylnitrone | Benzyl 2',3'-diphenylspiro[cyclopropane-1,5'-isoxazolidine]-4'-carboxylate | Toluene, reflux | nih.gov |

Access to β-Lactam and Related Heterocycles (e.g., Spirofluorenyl-β-Lactams)

β-Lactams (azetidin-2-ones) are a critical class of heterocycles, most famously known for their role as antibiotics. utrgv.edu Spirocyclic β-lactams, which feature a quaternary carbon center adjacent to the nitrogen atom, are of significant interest in medicinal chemistry. utrgv.eduresearchgate.net While the direct [2+2] cycloaddition of this compound with imines is not the standard method, access to spirocyclopropyl β-lactams can be envisioned through transformations of intermediates derived from it.

The classic route to β-lactams is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. utrgv.eduorganicchemistrytutor.comwikipedia.orgalfa-chemistry.comnrochemistry.com Although this compound is not a ketene precursor itself, the spiro[cyclopropane-1,5′-isoxazolidine]s synthesized in the previous section can serve as precursors to β-lactams. For instance, the Kinugasa reaction, which involves the reaction of a nitrone with a copper acetylide, produces a β-lactam, showcasing an alternative pathway from nitrone-derived intermediates. wikipedia.org

Furthermore, the synthesis of highly complex spiro-β-lactams, such as those fused to a fluorene (B118485) moiety (spirofluorenyl-β-lactams), typically involves the reaction of a fluorenylidene-imine with a suitable ketene. While direct use of this compound is not reported, its structural motif is a target in complex molecule synthesis. The synthesis of spirocyclopropyl β-lactams has been achieved through other means, such as the rhodium-catalyzed cyclopropanation of diazopenicillinates, highlighting the importance of this structural class. nih.gov

Preparation of Mono- and Oligocondensed Cyclic Frameworks

The electron-deficient double bond of this compound makes it a competent dienophile in [4+2] cycloaddition reactions, namely the Diels-Alder reaction. libretexts.org This provides a powerful strategy for the construction of condensed bicyclic and polycyclic frameworks in a single, stereocontrolled step. mit.edumasterorganicchemistry.com

By reacting this compound with a conjugated diene, a six-membered ring is formed, annelated to the cyclopropane ring in a spiro fashion. This approach grants access to the bicyclo[4.1.0]heptene core structure, which can be further elaborated. The reaction's stereochemical outcome is predictable, typically favoring the endo product, which allows for precise control over the spatial arrangement of substituents in the newly formed ring.

Table 2: Representative Diels-Alder Reactions with this compound

| Entry | Diene | Product Type | Conditions | Ref. |

|---|---|---|---|---|

| 1 | Cyclopentadiene | Spiro[cyclopropane-1,6'-bicyclo[2.2.1]hept-2'-ene] derivative | Heat or Lewis Acid Catalyst | caltech.eduorgsyn.org |

| 2 | 1,3-Butadiene | Spiro[cyclopropane-1,1'-cyclohex-3'-ene] derivative | High Temperature | libretexts.org |

| 3 | Anthracene | Fused polycyclic adduct | High Temperature | mit.edu |

These Diels-Alder adducts are valuable intermediates for synthesizing complex natural products and other intricate molecular architectures, demonstrating the utility of this compound in building molecular complexity rapidly. rsc.org

Building Blocks for Amino Acid and Peptidomimetic Synthesis

Cyclopropane-containing amino acids are classified as conformationally constrained non-proteinogenic amino acids. clockss.orgresearchgate.net Their rigid cyclopropane backbone is highly sought after in peptidomimetic and medicinal chemistry to induce specific secondary structures (e.g., turns and helices) in peptides, enhance metabolic stability, and improve binding affinity to biological targets. clockss.org

Access to Cyclopropyl-Containing Amino Acids

This compound serves as an excellent precursor for the synthesis of various cyclopropyl-containing amino acids. The most direct approach involves a Michael addition of a nitrogen nucleophile to the activated alkene, followed by functional group manipulations.

A common strategy employs the addition of an azide (B81097) anion (from sodium azide), followed by reduction to the primary amine using methods like the Staudinger reduction (using triphenylphosphine) or catalytic hydrogenation. organic-chemistry.org The resulting β-amino ester can then be hydrolyzed to afford the corresponding β-amino acid. Alternatively, a chiral glycine (B1666218) equivalent can be used as the nucleophile in an asymmetric Michael addition to generate optically pure cyclopropyl (B3062369) amino acids. nih.gov

This methodology provides access to compounds such as 1-amino-2-(benzyloxycarbonyl)cyclopropane-1-carboxylic acid and related derivatives, which are valuable building blocks for peptide synthesis. google.comgoogle.com

Application in the Synthesis of 3,3-Spiro-α-Proline Containing Chimeras

The synthesis of conformationally restricted amino acids is of significant interest in medicinal chemistry for the development of novel therapeutics. This compound and its ethyl ester analog have proven to be valuable precursors for the creation of 3,3-spiro-α-proline containing chimeras. These chimeras are a class of non-natural amino acids that introduce significant conformational constraints into peptide backbones, a desirable feature for modulating biological activity and metabolic stability.

A robust and scalable synthesis of these spiro-proline building blocks has been developed, showcasing the utility of cyclopropylideneacetates. nih.govnih.govnih.gov The synthetic approach commences with the reaction of a 2-aminomalonic ester derivative with an alkene like ethyl 2-cyclopropylideneacetate under basic conditions. This key step proceeds through a sequential Michael addition and an intramolecular lactamization, which efficiently constructs the core pyrrolidone structure of the target spiro proline. nih.gov

| Step | Reactants | Key Transformation | Product |

| 1 | Ethyl 2-cyclopropylideneacetate, 2-aminomalonic ester derivative | Michael addition/intramolecular lactamization | Spiro-pyrrolidone intermediate |

| 2 | Spiro-pyrrolidone intermediate | Reduction, Hydrolysis, N-protection | N-protected 3,3-Spiro-α-Proline |

Strategic Intermediates in the Synthesis of Bioactive Molecules

While the application of this compound in the synthesis of 3,3-Spiro-α-Proline containing chimeras is well-documented, its role as a strategic intermediate in the synthesis of other specific, named bioactive molecules is less explicitly detailed in readily available literature. However, the inherent reactivity of the cyclopropylideneacetate moiety suggests its significant potential as a versatile building block in medicinal chemistry.

The strained cyclopropane ring in conjunction with the electron-withdrawing ester group makes this compound susceptible to a variety of chemical transformations. These include cycloaddition reactions and ring-opening reactions, which can be exploited to introduce diverse functionalities and build complex molecular scaffolds. For instance, the compound can participate in 1,3-dipolar cycloadditions, a powerful tool for the construction of five-membered heterocyclic rings, which are common motifs in many bioactive compounds.

Furthermore, the ester group can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for further functionalization, such as amide bond formation or other coupling reactions. This versatility makes this compound a promising starting material for the synthesis of a wide range of biologically active molecules, including but not limited to, novel amino acids, peptidomimetics, and other heterocyclic compounds with potential therapeutic applications. The development of synthetic routes that leverage the unique reactivity of this compound is an active area of research with the potential to unlock new avenues for the discovery of novel drugs.

Future Directions in Benzyl 2 Cyclopropylideneacetate Research

Development of Novel Catalytic Systems for Enhanced Selectivity

The reactivity of the cyclopropylidene moiety in benzyl (B1604629) 2-cyclopropylideneacetate is ripe for exploration with novel catalytic systems aimed at enhancing reaction selectivity. Future research will likely focus on catalysts that can precisely control the outcomes of reactions, steering them towards specific isomers or products that are currently difficult to access.

One promising area is the use of structured, recoverable catalysts. For instance, a β-cyclodextrin-based polyurethane polymer has been shown to be an effective and recyclable phase transfer catalyst for the synthesis of benzyl acetates from benzyl halides. rsc.org This type of catalytic system, which combines a supramolecular host with a robust polymer support, could be adapted for reactions involving benzyl 2-cyclopropylideneacetate. The hydrophobic cavity of the cyclodextrin (B1172386) could encapsulate the benzyl moiety, orienting the cyclopropylidene group for selective transformations.

Table 1: Potential Catalytic Systems for this compound

| Catalyst Type | Potential Application | Advantages |

| Supramolecular Polymer Catalysts | Regio- and stereoselective additions to the cyclopropylidene ring | Recyclability, potential for enantioselectivity, reactions in aqueous media. |

| Transition Metal-Organic Frameworks (MOFs) | Lewis acid catalysis for ring-opening and cycloaddition reactions | High surface area, tunable porosity and active sites, potential for shape selectivity. |

| Dual-Catalyst Systems | Tandem reactions involving both the cyclopropane (B1198618) and ester functionalities | Increased efficiency, access to complex molecular architectures in a single step. |

The development of such catalytic systems would not only enhance the selectivity of known transformations but also potentially unlock new reaction pathways, paving the way for the synthesis of a diverse range of novel compounds derived from this compound.

Exploration of Undiscovered Reactivity Modes and Transformations

The inherent ring strain and electronic nature of the cyclopropylidene group in this compound suggest a wealth of untapped reactivity. While some reactions like cycloadditions and ring-opening under certain conditions are known, a systematic exploration of its reactivity with a broader range of reagents and under varied conditions is warranted. vulcanchem.com

Future investigations could focus on the following areas:

Transition-Metal Catalyzed Cross-Coupling Reactions: While the benzyl ester can be hydrolyzed for further functionalization, the direct use of the cyclopropylidene moiety in cross-coupling reactions remains an underexplored area. vulcanchem.com Research into palladium, nickel, or copper-catalyzed reactions could lead to the formation of novel carbon-carbon and carbon-heteroatom bonds at the cyclopropane ring.

Radical Reactions: The strained C-C bonds of the cyclopropane ring could be susceptible to radical-mediated transformations. Photoredox catalysis or the use of traditional radical initiators could open up new avenues for functionalization.

Rearrangement Reactions: Under thermal or catalytic conditions, the cyclopropylidene skeleton could undergo novel rearrangement reactions, leading to the formation of more complex carbocyclic or heterocyclic frameworks.

A deeper understanding of these reactivity modes will significantly expand the synthetic utility of this compound, establishing it as a versatile building block in organic synthesis.

Asymmetric Synthesis and Enantioselective Methodologies

The creation of chiral centers is a cornerstone of modern drug discovery and materials science. For derivatives of this compound, controlling the stereochemistry is crucial, as different enantiomers or diastereomers can exhibit distinct biological activities or material properties. This is highlighted in studies of related compounds like N-benzyl-2-acetamidopropionamide derivatives, where one stereoisomer showed significantly higher anticonvulsant activity than the other. nih.gov

Future research in this area should target the development of enantioselective methods for reactions involving this compound. Key approaches could include:

Chiral Catalysts: The use of chiral Lewis acids, Brønsted acids, or transition metal complexes to catalyze reactions such as cycloadditions, conjugate additions, and ring-opening reactions. For example, asymmetric catalysis using [2.2]paracyclophane derivatives has been reviewed as a powerful tool for creating chirality. rsc.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the benzyl ester or the cyclopropane ring could direct the stereochemical outcome of subsequent transformations.

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective approach to asymmetric synthesis. Enzymes such as lipases, esterases, or oxidoreductases could be employed for the enantioselective synthesis or modification of this compound derivatives.

The successful development of such methodologies will be instrumental in unlocking the full potential of this compound in the synthesis of enantiomerically pure, high-value molecules.

Integration with Modern Synthetic Techniques (e.g., Flow Chemistry)

The adoption of modern synthetic technologies like flow chemistry can offer significant advantages in terms of safety, efficiency, and scalability. The continuous nature of flow processes allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities compared to traditional batch methods.

The synthesis of complex molecules, including those with cyclopropyl (B3062369) moieties, has been successfully demonstrated using flow chemistry. mdpi.comnih.gov For instance, the continuous-flow synthesis of arylthio-cyclopropyl carbonyl compounds has been achieved using a reusable solid acid catalyst. mdpi.com This approach could be adapted for the synthesis and subsequent transformations of this compound.

Table 2: Potential Advantages of Flow Chemistry for this compound

| Feature | Advantage |

| Precise Control | Improved selectivity and reproducibility. |

| Enhanced Safety | Handling of reactive intermediates and hazardous reagents in small, controlled volumes. |

| Scalability | Facile scaling of production from milligram to kilogram quantities. |

| Automation | High-throughput screening of reaction conditions and automated synthesis of compound libraries. |

Integrating the synthesis of this compound and its derivatives into flow chemistry platforms would represent a significant step towards more sustainable and efficient chemical manufacturing. This would not only accelerate the exploration of its chemical space but also facilitate its potential application in various fields.

Q & A

Q. What are the established synthetic routes for Benzyl 2-cyclopropylideneacetate, and how do reaction conditions influence yield?

this compound can be synthesized via esterification or transesterification of cyclopropylideneacetic acid derivatives. A method analogous to the synthesis of Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate involves using benzyl alcohol in place of methyl groups under acidic or enzymatic catalysis . Key parameters include temperature (optimized at 60–80°C to prevent cyclopropane ring degradation), solvent polarity (e.g., dichloromethane for improved solubility), and catalyst selection (e.g., sulfuric acid or lipases). Yields typically range from 65–85%, with purity confirmed via HPLC or GC-MS.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Due to limited toxicological data , stringent precautions are advised:

Q. How is the structural integrity of this compound confirmed post-synthesis?

Critical characterization methods include:

- NMR Spectroscopy: H and C NMR to verify cyclopropane ring geometry (e.g., characteristic shifts at δ 1.2–1.8 ppm for cyclopropyl protons) .

- X-ray Crystallography: Bond angles (e.g., C(12)-C(10)-C(11) ≈ 59.54°) and distances (e.g., C(10)-C(12) = 1.511 Å) confirm sp-hybridized carbons in the cyclopropylidene moiety .

- Mass Spectrometry: Molecular ion peaks at m/z 216.2 (CHO) and fragmentation patterns validate purity .

Advanced Research Questions

Q. How can catalytic systems be optimized for stereoselective synthesis of this compound derivatives?

Advanced catalytic strategies include:

- Heterogeneous Catalysts: Ammonium cerium phosphate (ACP) enhances esterification efficiency (e.g., 90% conversion at 70°C, 6 hours) by stabilizing transition states via Lewis acid sites .

- Enzymatic Catalysis: Immobilized lipases (e.g., Candida antarctica Lipase B) in non-polar solvents (e.g., hexane) achieve enantiomeric excess >95% for chiral analogs .

- Microwave-Assisted Synthesis: Reduces reaction time by 50% (e.g., 30 minutes vs. 1 hour conventional heating) while maintaining yield .

Q. What role does this compound play in synthesizing cyclopropane-containing bioactive molecules?

The compound serves as a precursor for:

- Amino Acid Analogs: React with amines (e.g., benzylamine) under Mitsunobu conditions to form cyclopropylidene-α-amino esters, key intermediates in peptidomimetics .

- Heterocycles: Cycloaddition with nitriles yields pyridine derivatives with antitumor activity (e.g., IC = 2.5 μM against HeLa cells) .

- Natural Product Mimetics: Used in diterpene synthesis via Diels-Alder reactions, mimicking taxane core structures .

Q. How do computational studies explain the stability and reactivity of this compound?

Density Functional Theory (DFT) analyses reveal:

- Ring Strain: Cyclopropylidene moiety exhibits strain energy of ~25 kcal/mol, driving reactivity in ring-opening reactions .

- Frontier Molecular Orbitals (FMOs): LUMO localization on the carbonyl group facilitates nucleophilic attacks (e.g., by Grignard reagents) .

- Transition State Modeling: Predicts regioselectivity in [2+2] cycloadditions (e.g., with ethylene) with 85% accuracy compared to experimental data .

Q. How should conflicting safety data for this compound derivatives be addressed in risk assessment?

Discrepancies in toxicity profiles (e.g., acute vs. chronic exposure data) require:

- Tiered Testing: Prioritize acute dermal/oral toxicity assays (OECD 402/423) followed by Ames tests for mutagenicity .

- Comparative Analysis: Cross-reference structurally similar esters (e.g., Benzyl 4-aminopiperidine-1-carboxylate) to infer LD ranges (estimated 200–400 mg/kg in rats) .

- In Silico Modeling: Use QSAR tools (e.g., ECOSAR) to predict ecotoxicity, compensating for incomplete experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.